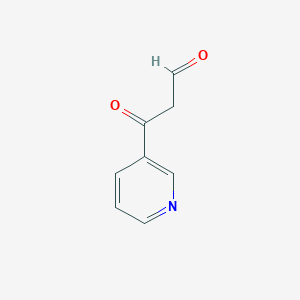
1-(4-Fluorophenylcarbamoyl)cyclobutanecarboxylic acid
Vue d'ensemble
Description
1-(4-Fluorophenylcarbamoyl)cyclobutanecarboxylic acid is a chemical compound with the molecular formula C11H10FNO3 . It is a solid substance at 20 degrees Celsius .
Synthesis Analysis
The synthesis of 1-(4-Fluorophenylcarbamoyl)cyclobutanecarboxylic acid involves several raw materials including 1,1-Cyclopropanedicarbonyl dichloride (9CI), Cyclopropanecarboxylic acid, 1- (chlorocarbonyl)- (9CI), METHYL 1- [ (4-FLUOROPHENYL)CARBAMOYL]CYCLOPROPANECARBOXYLATE, ethyl 1- (4-fluorophenylcarbaMoyl)cyclopropanecarboxylate, 1- (ethoxycarbonyl)cyclopropanecarboxylic acid, 1,1-Cyclopropanedicarboxylic acid monomethyl ester, 1,1-Cyclopropanedicarboxylic acid dimethyl ester, 3-Fluoroaniline, 1,1-Cyclopropanedicarboxylic acid, 4-Fluoroaniline, Diethyl 1,1-cyclopropanedicarboxylate .Molecular Structure Analysis
The molecular weight of 1-(4-Fluorophenylcarbamoyl)cyclobutanecarboxylic acid is 223.20 . The InChI string representation of its structure isInChI=1S/C11H10FNO3/c12-7-1-3-8 (4-2-7)13-9 (14)11 (5-6-11)10 (15)16/h1-4H,5-6H2, (H,13,14) (H,15,16) . Physical And Chemical Properties Analysis
1-(4-Fluorophenylcarbamoyl)cyclobutanecarboxylic acid has a melting point of 173.0 to 177.0 °C and a predicted boiling point of 475.2±30.0 °C . It has a density of 1.521 and is soluble in methanol . It appears as a white to almost white powder or crystal .Safety and Hazards
The compound is classified under GHS07 for safety. It may cause skin irritation (H315) and serious eye irritation (H319) . Precautionary measures include washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and seeking medical advice/attention if eye irritation persists or skin irritation occurs .
Propriétés
Numéro CAS |
849217-49-8 |
|---|---|
Formule moléculaire |
C12H12FNO3 |
Poids moléculaire |
237.23 g/mol |
Nom IUPAC |
1-[(4-fluorophenyl)carbamoyl]cyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C12H12FNO3/c13-8-2-4-9(5-3-8)14-10(15)12(11(16)17)6-1-7-12/h2-5H,1,6-7H2,(H,14,15)(H,16,17) |
Clé InChI |
MZCWFKZECVFORG-UHFFFAOYSA-N |
SMILES canonique |
C1CC(C1)(C(=O)NC2=CC=C(C=C2)F)C(=O)O |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details









Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



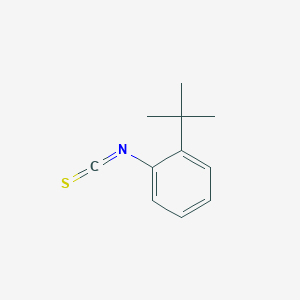

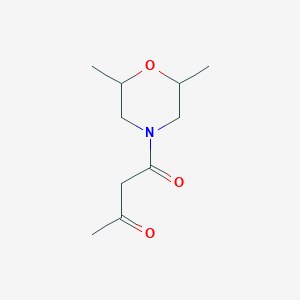
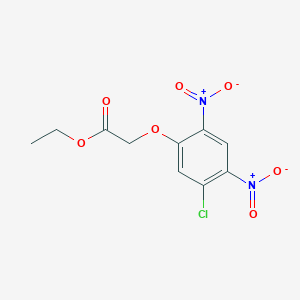
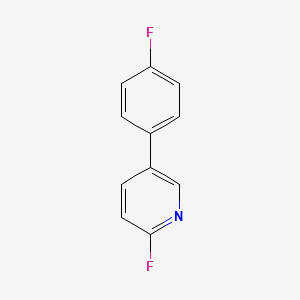
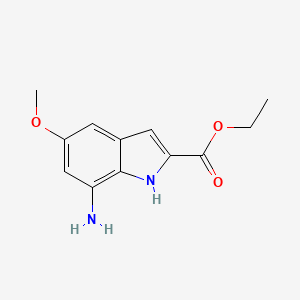
![1H-Pyrrolo[2,3-b]pyridine, 2,3-dihydro-1,3,3-trimethyl-2-methylene-](/img/structure/B8691006.png)
![3-[(2-Chloropyrimidin-4-yl)oxy]phenol](/img/structure/B8691009.png)
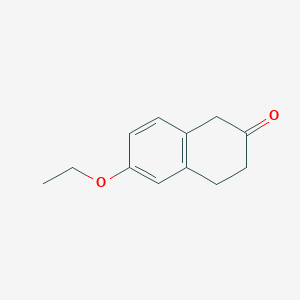
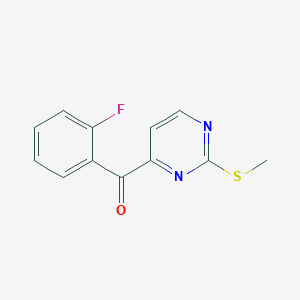
![[6-Methoxy-5-(trifluoromethyl)pyridin-2-yl]methanol](/img/structure/B8691025.png)
